molecular formula C16H16BrNO2 B2691228 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-05-8

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol

Cat. No.: B2691228
CAS No.: 477848-05-8
M. Wt: 334.213
InChI Key: WEWIABSQOBHPSC-GIJQJNRQSA-N
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Description

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol (CAS: 477848-05-8) is a Schiff base derivative characterized by a brominated aromatic core, a methoxy group at position 4, and an imino-linked 3,4-dimethylphenyl substituent at position 4. Its molecular formula is C₁₆H₁₅BrNO₂, with a molar mass of 349.20 g/mol. The compound is synthesized via condensation of 3-bromo-5-methoxysalicylaldehyde with 3,4-dimethylaniline in methanol, a method analogous to related Schiff base syntheses . Its crystal structure, determined using SHELXL (), reveals a planar aromatic system stabilized by intramolecular hydrogen bonding (O–H⋯N) and weak intermolecular C–H⋯π interactions, forming a 3D network .

Properties

IUPAC Name

2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-4-5-13(6-11(10)2)18-9-12-7-14(20-3)8-15(17)16(12)19/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIABSQOBHPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)OC)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:

    Formation of the imine linkage: This step involves the condensation of 3,4-dimethylbenzaldehyde with 2-amino-4-methoxyphenol in the presence of an acid catalyst to form the imine intermediate.

    Bromination: The imine intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The imine linkage can be reduced to an amine or oxidized to a nitrile, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and reduction reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include azido, thiol, and amine derivatives.

    Oxidation and reduction reactions: Products include amines and nitriles.

    Coupling reactions: Products include biaryl and diaryl ether derivatives.

Scientific Research Applications

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the imine linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues
Compound Name CAS Substituents Molecular Weight Key Structural Features
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol - Cl at position 4, 3,4-dimethylphenyl 287.75 g/mol Iso-structural to the bromo analog; identical crystal packing via C–H⋯π interactions .
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol - Br, Cl, 2-Cl-phenyl 343.48 g/mol Increased halogenation enhances electron-withdrawing effects, reducing imine basicity compared to the target compound .

Key Findings :

  • Bromine vs. chlorine substitution minimally impacts crystal packing but alters electronic properties.
Trifluoromethyl-Substituted Derivatives
Compound Name CAS Substituents Molecular Weight Key Properties
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol 338750-60-0 CF₃ at phenyl 374.16 g/mol Strong electron-withdrawing CF₃ group reduces electron density at the imine N, lowering metal-binding affinity compared to the target compound .
2-Bromo-4-methoxy-6-(([4-(trifluoromethyl)phenyl]imino)methyl)benzenol 477848-17-2 CF₃ at phenyl 374.15 g/mol Higher lipophilicity (logP ~3.3) due to CF₃, contrasting with the dimethylphenyl analog’s logP ~2.8 .

Key Findings :

  • Trifluoromethyl groups enhance thermal stability and hydrophobicity but reduce nucleophilicity at the imine site, making these derivatives less suited for catalysis requiring electron-rich ligands .
Methyl/Amino-Substituted Variants
Compound Name CAS Substituents Molecular Weight Key Features
4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol 338750-58-6 4-methylphenyl 320.18 g/mol Reduced steric hindrance compared to 3,4-dimethylphenyl; planar conformation favors π-stacking .
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol 329778-91-8 NH-linked Br, methyl 401.09 g/mol Amino group enables stronger hydrogen bonding, increasing solubility in polar solvents (e.g., DMSO) .

Key Findings :

  • Methyl groups at the 3,4-positions (target compound) introduce steric effects that hinder π-stacking but enhance thermal stability. Amino-linked variants exhibit higher solubility but lower crystallinity .
Heterocyclic Derivatives
Compound Name CAS Substituents Molecular Weight Notable Properties
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol 477848-16-1 Benzodioxole 364.19 g/mol Enhanced π-π interactions due to the electron-rich benzodioxole ring; potential for fluorescence applications .

Key Findings :

  • Benzodioxole derivatives show redshifted UV-Vis absorption (~420 nm) compared to the target compound (~390 nm), suggesting extended conjugation .

Biological Activity

2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol, with the CAS number 477848-05-8, is an organic compound notable for its unique structure, which includes a bromine atom, a methoxy group, and an imine linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C16H16BrNO2
  • Molecular Weight: 334.21 g/mol
  • IUPAC Name: 2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol

The biological activity of this compound is primarily associated with its ability to interact with various biological targets. The presence of the bromine atom and the imine linkage enhances its reactivity and potential for binding to enzyme active sites or receptor sites in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated phenols can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound is yet to be extensively documented but can be inferred from related compounds.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds with similar structures often demonstrate the ability to scavenge free radicals, thus reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways can lead to therapeutic applications in treating diseases such as cancer or diabetes. Preliminary studies on structurally related compounds indicate that they can inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

Case Studies

  • Study on Bacterial Inhibition : A comparative study evaluated the antimicrobial effects of various brominated phenols, revealing that compounds with similar imine linkages showed enhanced inhibition against Gram-positive bacteria.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that related phenolic compounds exhibited significant antioxidant activity through DPPH radical scavenging assays, suggesting that this compound may possess similar properties.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that brominated compounds could modulate enzyme activity through competitive inhibition mechanisms, potentially applicable to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-4,6-dimethylphenolLacks imine linkageModerate antimicrobial activity
4-Bromo-2,6-dimethylphenyl isothiocyanateContains isothiocyanate groupAnticancer properties
2-Bromo-1,4-dimethylbenzeneLacks methoxy and imine functionalitiesLimited biological activity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imine CH=N at ~8.5 ppm) and confirms substituent positions .
  • IR Spectroscopy : Detects functional groups (C=N stretch ~1600–1620 cm⁻¹; O–H stretch ~3400 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., O–H⋯N intramolecular bonds), and π-π stacking interactions. SHELXL refinement is standard for small-molecule structures .

How do bromine and methoxy substituents influence the compound’s physicochemical properties and reactivity?

Q. Basic

  • Bromine : Increases molecular weight and polarizability, enhancing halogen bonding and influencing electrophilic substitution patterns .
  • Methoxy Group : Improves solubility in polar solvents (e.g., DMSO) and stabilizes intramolecular hydrogen bonds (O–H⋯OCH₃), affecting crystallinity .
  • Reactivity : The imine group (CH=N) serves as a chelation site for metal ions, enabling coordination chemistry applications .

What advanced strategies are recommended for resolving crystallographic data discrepancies during structure refinement?

Q. Advanced

  • Twinning/Disorder : Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
  • Hydrogen Atom Handling : Apply riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
  • Validation Tools : Check data quality using Rint (<0.05) and R1/wR2 values. PLATON/ADDSYM can identify missed symmetry .

How can computational methods enhance the study of this compound’s electronic properties and bioactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer dynamics .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite to guide drug design .
  • Molecular Dynamics (MD) : Models stability in solvent environments (e.g., water/DMSO) to assess pharmacokinetic behavior .

What experimental design considerations are critical for studying metal coordination complexes of this Schiff base?

Q. Advanced

  • Metal Selection : Transition metals (e.g., Cu²⁺, Ni²⁺) with high affinity for N,O-donor ligands are preferred. Monitor molar ratios (1:1 or 1:2 metal:ligand) via Job’s plot .
  • Spectroscopic Analysis : Use UV-Vis (d-d transitions) and ESI-MS to confirm complex stoichiometry .
  • Magnetic Studies : SQUID magnetometry quantifies paramagnetic behavior in Cu(II) or Fe(III) complexes .

How can researchers address contradictions in reported biological activities of similar Schiff base derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Br vs. Cl) on bioactivity using in vitro assays (e.g., MIC for antimicrobial studies) .
  • Control Experiments : Test stability under assay conditions (e.g., pH, temperature) to rule out decomposition artifacts .
  • Synchrotron Studies : High-resolution X-ray diffraction resolves structural nuances (e.g., tautomerism) that may affect activity .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. Basic

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., imine formation) .
  • Drying Agents : Add molecular sieves (3Å) to solvents to scavenge water .
  • Monitoring : Track reaction progress via TLC or in situ FTIR to minimize exposure .

How can hydrogen bonding and C–H⋯π interactions in the crystal lattice influence material properties?

Q. Advanced

  • Thermal Stability : Strong O–H⋯N hydrogen bonds (2.6–2.8 Å) enhance melting points .
  • Solubility : C–H⋯π interactions (3.8–4.2 Å) contribute to packing density, reducing solubility in nonpolar solvents .
  • Photoluminescence : Intermolecular interactions can quench or enhance emission, studied via fluorescence spectroscopy .

What methodologies validate the purity of this compound in interdisciplinary research (e.g., catalysis vs. biology)?

Q. Advanced

  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts .
  • Elemental Analysis : Confirms C/H/N/Br ratios within 0.3% of theoretical values .
  • Biological Assays : Use positive/negative controls (e.g., cisplatin for cytotoxicity) to contextualize activity data .

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